molecular formula C9H9BrO B2740023 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene CAS No. 1803582-84-4

2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene

Cat. No.: B2740023
CAS No.: 1803582-84-4
M. Wt: 213.074
InChI Key: SBKIICHVFAIMAM-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybicyclo[420]octa-1(6),2,4-triene is a chemical compound with the molecular formula C9H9BrO It is a bicyclic structure containing a bromine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene can be achieved through several methods. One common approach involves the reaction of cyclobutene with hydrogen bromide (HBr) to form the brominated bicyclic structure . The reaction typically requires controlled conditions, such as a specific temperature range and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The methoxy group can be oxidized to form different oxidation states of the compound.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, such as its use in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-bromo-5-methoxybicyclo[4.2.0]octa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-11-9-5-4-8(10)6-2-3-7(6)9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKIICHVFAIMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC2=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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